molecular formula C6H6O2 B3054144 2-Methyl-4H-pyran-4-one CAS No. 5848-33-9

2-Methyl-4H-pyran-4-one

Cat. No. B3054144
CAS RN: 5848-33-9
M. Wt: 110.11 g/mol
InChI Key: NQOJWZRPLXJDPX-UHFFFAOYSA-N
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Description

Maltol is a natural compound with the chemical formula C~6~H~6~O~3~ . It is also referred to by other names such as Larixic acid , Palatone , and Veltol . Structurally, it is a 4H-pyran-4-one derivative with a hydroxyl group at position 3 and a methyl group at position 2. Maltol has a sweet, caramel-like odor and is commonly found in foods, particularly in roasted malt and coffee. Its pleasant aroma contributes to its use as a flavor enhancer in the food industry .

properties

IUPAC Name

2-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJWZRPLXJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455273
Record name 2-METHYL-4H-PYRAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4H-pyran-4-one

CAS RN

5848-33-9
Record name 2-METHYL-4H-PYRAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-methyl-4H-pyran-4-one?

A1: 2-Methyl-4H-pyran-4-one, also known as maltol, has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-methyl-4H-pyran-4-one?

A2: Researchers utilize a variety of spectroscopic techniques to confirm the identity and purity of 2-methyl-4H-pyran-4-one, including:

  • FT-IR: This technique identifies functional groups present in the molecule, such as the hydroxyl and carbonyl groups. [, ]
  • NMR Spectroscopy (1H and 13C): NMR provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule, confirming its structure. [, , , ]
  • GC-MS: This method combines gas chromatography for separation with mass spectrometry for identification, allowing for the detection of 2-methyl-4H-pyran-4-one within complex mixtures like plant extracts. [, ]

Q3: Is 2-methyl-4H-pyran-4-one a planar molecule?

A3: Yes, crystallographic studies demonstrate that 2-methyl-4H-pyran-4-one molecules are planar. Intermolecular hydrogen bonding between hydroxyl groups leads to the formation of dimers. [, ]

Q4: What is the known larvicidal potential of 2-methyl-4H-pyran-4-one?

A4: Research shows that 2-methyl-4H-pyran-4-one demonstrates larvicidal activity against the larvae of several mosquito species, including Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. [, ]

Q5: How does 2-methyl-4H-pyran-4-one interact with tyrosinase, and what are the implications?

A5: Studies indicate that 2-methyl-4H-pyran-4-one inhibits the oxidation of various catecholamines by tyrosinase. It appears to achieve this by conjugating with the o-quinones produced during the oxidation process. [, , ]

Q6: Has 2-methyl-4H-pyran-4-one been investigated for potential anti-cancer activity?

A6: Yes, derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one, a related compound, have shown promising anti-proliferative activity against glioma cells in vitro. []

Q7: Does 2-methyl-4H-pyran-4-one participate in any notable catalytic reactions?

A7: While not a catalyst itself, 2-methyl-4H-pyran-4-one can be a valuable building block in organic synthesis. For example, it can act as an OH-acid in multi-component reactions to yield functionalized 1-azadienes. []

Q8: Have computational methods been used to study 2-methyl-4H-pyran-4-one and its derivatives?

A8: Yes, computational chemistry plays a role in understanding 2-methyl-4H-pyran-4-one. For example, density functional theory (DFT) calculations have been used to investigate the acid-base properties of related pyrimidinone compounds, providing insights into their coordination chemistry. []

Q9: Have any QSAR models been developed for 2-methyl-4H-pyran-4-one derivatives?

A9: Yes, quantitative structure-activity relationship (QSAR) studies have been conducted on Mannich bases and Schiff bases derived from 2-methyl-4H-pyran-4-one analogs to predict their anti-tubercular activity. These models help identify important structural features that contribute to the desired biological activity. []

Q10: How do structural modifications of 2-methyl-4H-pyran-4-one affect its biological activity?

A10: Modifications to the 2-methyl-4H-pyran-4-one scaffold can significantly influence its biological properties. For instance, introducing specific substituents on the pyran ring can modulate its interactions with enzymes like tyrosinase or enhance its antimicrobial activity. [, , , ]

Q11: Can 2-methyl-4H-pyran-4-one be synthesized in the laboratory?

A11: Yes, 2-methyl-4H-pyran-4-one can be synthesized via various methods. One approach utilizes Meldrum's acid as a starting material. []

Q12: Are there specific analytical techniques used to quantify 2-methyl-4H-pyran-4-one in complex mixtures?

A12: Yes, researchers employ techniques like stable isotope dilution assays (SIDAs) coupled with gas chromatography-mass spectrometry (GC-MS) to accurately quantify 2-methyl-4H-pyran-4-one in complex matrices like food products. This method is particularly useful in flavor analysis. []

Q13: What is the role of 2-methyl-4H-pyran-4-one in food chemistry?

A13: 2-Methyl-4H-pyran-4-one is a naturally occurring flavor compound found in various foods, including heated licorice, toasted oak (used in barrel-aging), and fermented products like soy sauce. It contributes to the desirable "caramel," "toasty," or "malty" aroma profiles of these products. [, , , , ]

Q14: Can 2-methyl-4H-pyran-4-one act as a ligand for metal ions?

A14: Yes, 2-methyl-4H-pyran-4-one acts as a bidentate ligand, coordinating to metal ions like tin, germanium, iron, and vanadium through its carbonyl and hydroxyl oxygen atoms. This property has been explored in the synthesis and study of various metal complexes with potential applications in catalysis and medicinal chemistry. [, , , , , , , , , ]

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